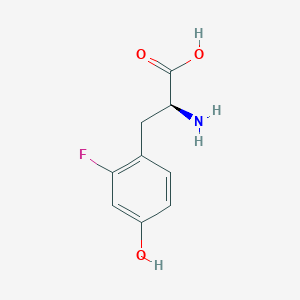

2-Fluoro-L-tyrosine

Beschreibung

The exact mass of the compound this compound, 95% (H-L-Tyr(2-F)-OH) is 199.06447134 g/mol and the complexity rating of the compound is 212. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIXBMNLWITCR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997897 | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7656-31-7 | |

| Record name | 2-Fluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-L-tyrosine

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Fluoro-L-tyrosine (2-F-Tyr) is a synthetic, non-canonical amino acid that has emerged as a powerful tool for researchers in chemical biology, drug discovery, and molecular imaging. By replacing a hydrogen atom with fluorine at the C2 position of the phenolic ring, 2-F-Tyr introduces a minimally perturbing yet highly informative biophysical probe. This guide provides an in-depth exploration of the core chemical properties of this compound, from its fundamental physicochemical characteristics and spectroscopic signature to its synthesis, reactivity, and stability. Furthermore, we delve into its critical applications, including its use in protein-observed ¹⁹F NMR spectroscopy to study protein structure and dynamics, and as a precursor to the PET imaging agent 2-[¹⁸F]fluoro-L-tyrosine for visualizing protein synthesis in vivo. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile molecule.

Introduction: The Strategic Advantage of a Single Fluorine Atom

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry and chemical biology. The fluorine atom is minimally larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), allowing it to serve as a subtle isostere that often preserves native biomolecular structure and function.[1] However, fluorine's extreme electronegativity profoundly alters local electronic properties, influencing acidity (pKa), hydrogen bonding capabilities, and metabolic stability.

This compound leverages these attributes, offering two primary advantages:

-

A Bio-orthogonal Spectroscopic Probe: The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it an exquisite probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[2] As fluorine is virtually absent in biological systems, incorporating 2-F-Tyr into a protein provides a background-free signal to report on the local environment, conformational changes, and molecular interactions.[3][4]

-

A Precursor for PET Imaging: The synthesis of 2-[¹⁸F]fluoro-L-tyrosine, a positron-emitting isotopologue, allows for the non-invasive imaging of amino acid metabolism and protein synthesis rates in vivo using Positron Emission Tomography (PET).[4] This has significant applications in oncology for tumor detection and monitoring.[5]

This guide will systematically detail the chemical underpinnings that enable these powerful applications.

Molecular and Physicochemical Properties

The foundational chemical properties of 2-F-Tyr define its behavior in both chemical and biological systems. The introduction of the electronegative fluorine atom ortho to the hydroxyl group subtly modulates the molecule's polarity, acidity, and overall profile compared to its natural analog, L-tyrosine.

Core Molecular Identifiers

The molecule is unambiguously identified by the following descriptors:

-

IUPAC Name: (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid[6]

-

CAS Number: 78709-81-6[7]

-

Molecular Formula: C₉H₁₀FNO₃[7]

-

InChIKey: WEJIXBMNLWITCR-QMMMGPOBSA-N[6]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below, with comparative values for L-tyrosine.

| Property | This compound | L-Tyrosine | Reference(s) |

| Molecular Weight | 199.18 g/mol | 181.19 g/mol | [6] |

| XLogP3-AA | -1.7 | -2.3 | [6] |

| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | [6] |

| Hydrogen Bond Donors | 3 | 3 | [6] |

| Hydrogen Bond Acceptors | 5 | 4 | [6] |

| Appearance | White solid | White solid | [8] |

| Storage Temperature | 0-8 °C, Dry, Sealed | Room Temperature | [8] |

Acidity and pKa Values

-

L-Tyrosine: pKa₁ ≈ 2.20, pKa₂ ≈ 9.11, pKaR (phenol) ≈ 10.07

-

This compound (Expected): The electron-withdrawing fluorine atom is expected to lower the pKa of the adjacent phenolic hydroxyl group, making it more acidic than that of native tyrosine. The effect on the distant α-carboxyl and α-ammonium groups is likely minimal.

Crucially, when incorporated into proteins, 2-F-Tyr has been shown to cause a reduced pKa perturbation compared to 3-Fluoro-L-tyrosine.[3] This suggests that 2-F-Tyr is a more conservative structural mimic, a valuable property when studying sensitive biological systems where maintaining the native protonation state is key.[3]

Spectroscopic Properties

The spectroscopic signature of 2-F-Tyr is fundamental to its utility as a research tool, particularly in UV-Visible and NMR spectroscopy.

UV-Visible Absorption

Like its parent molecule, 2-F-Tyr absorbs UV light due to the π-π* transitions in its aromatic ring. However, the fluorine substituent causes a noticeable shift in the absorption maxima.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction (ε) at λmax 2 | Reference(s) |

| L-Tyrosine | ~223 | ~275 | ~1400 M⁻¹cm⁻¹ | |

| 2-Fluoro-DL-tyrosine | ~220.5 | ~272 | ~1580 M⁻¹cm⁻¹ |

This shift to a shorter wavelength (a hypsochromic or "blue" shift) relative to tyrosine is a direct consequence of the electronic perturbation induced by the fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone application for non-radioactive 2-F-Tyr.

-

¹H NMR: The proton spectrum is similar to that of tyrosine, but the aromatic region is more complex. The protons on the phenyl ring will exhibit splitting not only from adjacent protons but also from the ¹⁹F nucleus (H-F coupling).

-

¹³C NMR: The carbon spectrum will show distinct shifts for the carbons bonded to or near the fluorine atom. The C2 carbon will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is the most powerful application. The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment. When 2-F-Tyr is incorporated into a protein, its ¹⁹F NMR signal serves as a sensitive reporter on:

-

Protein folding and conformational changes.

-

Ligand binding events, which alter the local environment and cause a chemical shift perturbation.[2]

-

Protein-protein interactions.[3]

-

Allosteric effects, where binding at a distant site is transmitted through the protein and detected by the fluorine probe.[3]

-

Synthesis and Reactivity

Chemical Synthesis Overview

The synthesis of 2-F-Tyr is non-trivial and typically involves multi-step organic chemistry. A classical route involves the synthesis of a fluorinated toluene derivative, which is then elaborated to introduce the amino acid functionality.

A more modern and highly relevant synthesis is the preparation of its radiolabeled form, 2-[¹⁸F]fluoro-L-tyrosine. A common and efficient method is through regiospecific electrophilic fluoro-de-stannylation.[4]

This method involves synthesizing a protected tyrosine precursor with a trialkyltin group at the 2-position. This stannane is then reacted with electrophilic [¹⁸F]F₂, which selectively displaces the tin group. Subsequent deprotection and purification yield the final radiotracer with high purity.[4]

Chemical Reactivity

The chemical reactivity of 2-F-Tyr is dominated by the standard reactions of an amino acid:

-

Peptide Bond Formation: The amino and carboxyl groups readily participate in amide bond formation, enabling its incorporation into peptides and proteins via solid-phase synthesis or, more importantly, through ribosomal biosynthesis.[9]

-

Side Chain Reactivity: The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification. However, its primary role in a biological context is as a hydrogen bond donor/acceptor and as a potential site for post-translational modifications like phosphorylation.[10]

The C-F bond itself is exceptionally strong and chemically inert under physiological conditions, making it a stable and reliable probe.

Stability and Degradation

This compound is a stable solid that should be stored in a dry, sealed container at cool temperatures (0-8 °C) for long-term preservation.[8] The primary sources of potential degradation are similar to those for native tyrosine, involving the amino acid backbone rather than the highly stable fluorinated ring. Potential degradation pathways in solution, particularly within a peptide or protein, include oxidation of the aromatic ring or photodegradation, though the C-F bond itself is highly resistant to cleavage.

Biochemical Properties and In Vivo Applications

The true power of 2-F-Tyr is realized when it is introduced into biological systems.

Biosynthetic Incorporation into Proteins

2-F-Tyr can be incorporated into proteins in host expression systems like E. coli. This is typically achieved using an auxotrophic strain that cannot synthesize its own tyrosine. By providing 2-F-Tyr in the growth medium in place of tyrosine, the cell's translational machinery incorporates the fluorinated analog into all positions normally occupied by tyrosine (metabolic labeling).[1]

More advanced techniques allow for site-specific incorporation. This involves engineering a unique codon (e.g., the amber stop codon) and a corresponding aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specific for the unnatural amino acid.[11]

Application in ¹⁹F NMR for Drug Discovery

Protein-observed ¹⁹F NMR (PrOF NMR) has become a valuable tool in fragment-based drug discovery. The process involves screening a library of small molecule fragments against a protein target that has been labeled with 2-F-Tyr.

When a fragment binds to the protein, it alters the chemical environment of nearby 2-F-Tyr residues. This change is detected as a perturbation in the ¹⁹F chemical shift, signaling a binding event or "hit." This technique is highly sensitive and provides information on binding location (if multiple fluorine probes are used) and affinity.[2]

Application in PET Imaging

As previously mentioned, 2-[¹⁸F]fluoro-L-tyrosine is used as a PET tracer to measure protein synthesis rates. Tumor cells often exhibit upregulated amino acid transport and protein synthesis to support rapid growth.[12] When injected into a patient, 2-[¹⁸F]fluoro-L-tyrosine is taken up by cells via amino acid transporters and incorporated into newly synthesized proteins. The positron emitted by the ¹⁸F isotope allows for the quantitative mapping of this metabolic activity, enabling clinicians to visualize and characterize tumors with high specificity.[5][11]

Experimental Protocol: Synthesis of 2-[¹⁸F]fluoro-L-tyrosine

The following protocol is a conceptualized methodology for the synthesis of 2-[¹⁸F]fluoro-L-tyrosine based on the fluoro-de-stannylation method.[4] This protocol is for informational purposes and must be adapted and validated for use in a certified radiochemistry facility.

Objective: To synthesize no-carrier-added 2-[¹⁸F]fluoro-L-tyrosine from a protected stannylated precursor.

Materials:

-

Precursor: N,O-bis(tert-butoxycarbonyl)-2-(triethylstannyl)-L-tyrosine ethyl ester

-

Radiochemical: [¹⁸F]F₂ in Neon target gas

-

Reagents: Acetonitrile (anhydrous), Hydrobromic acid (48% aq.), Sodium hydroxide, Water for Injection, Ethanol USP.

-

Equipment: Automated radiochemistry synthesis module, HPLC system with semi-preparative C18 column, radiation detectors, sterile filtration unit.

Methodology:

-

Precursor Preparation: Dissolve the N,O-bis(Boc)-2-(triethylstannyl)-L-tyrosine ethyl ester precursor in anhydrous acetonitrile within the reaction vessel of the synthesis module.

-

[¹⁸F]F₂ Production & Delivery: Bombard a [¹⁸O]O₂ target with protons to produce [¹⁸F]F₂ via the ¹⁸O(p,n)¹⁸F nuclear reaction. Pass the resulting gas mixture through the reaction vessel containing the precursor solution.

-

Electrophilic Fluorination: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for 5-10 minutes. The [¹⁸F]F₂ reacts with the stannylated precursor, displacing the triethyltin group to form the protected ¹⁸F-labeled intermediate.

-

Solvent Removal: Evaporate the acetonitrile solvent under a stream of inert gas (e.g., nitrogen or argon).

-

Deprotection: Add aqueous hydrobromic acid to the reaction vessel. Heat the mixture (e.g., 100-120 °C) for 10-15 minutes to hydrolyze the Boc protecting groups and the ethyl ester, yielding the crude 2-[¹⁸F]fluoro-L-tyrosine.

-

Neutralization & Dilution: Cool the reaction vessel and neutralize the acidic solution with sodium hydroxide. Dilute with HPLC mobile phase.

-

HPLC Purification: Inject the crude product onto a semi-preparative reverse-phase HPLC column. Elute with a suitable mobile phase (e.g., dilute ethanol/water) to separate the desired product from unreacted precursors, byproducts, and [¹⁸F]fluoride.

-

Formulation: Collect the HPLC fraction containing the pure 2-[¹⁸F]fluoro-L-tyrosine. Remove the HPLC solvent via evaporation and reformulate the final product in a sterile, injectable solution (e.g., buffered saline with ethanol).

-

Quality Control: Perform standard quality control tests, including radiochemical purity (HPLC), enantiomeric purity (chiral HPLC), pH, and sterility before release.

Conclusion

This compound represents a masterful example of minimal-perturbation molecular engineering. The strategic placement of a single fluorine atom transforms a simple amino acid into a multi-faceted tool for advanced scientific inquiry. Its chemical properties—particularly its unique NMR signature and the stability of the C-F bond—make it indispensable for detailed studies of protein structure and drug interactions. Concurrently, its role as a precursor for the 2-[¹⁸F]fluoro-L-tyrosine PET tracer bridges the gap between basic biochemistry and clinical diagnostics, providing a powerful window into human metabolism. As protein engineering and molecular imaging techniques continue to advance, the utility and importance of this compound in the toolkit of researchers, scientists, and drug developers are set to expand even further.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-酪氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 2-Fluoro-L-tyrosine

An In-Depth Technical Guide to the Synthesis and Purification of 2-Fluoro-L-tyrosine

This compound (2-FY) is a non-canonical amino acid that has garnered significant attention across diverse scientific disciplines. Its strategic value lies in the unique properties conferred by the fluorine atom, a bioisostere of a hydrogen atom but with profoundly different electronic characteristics. In drug development, the incorporation of 2-FY can enhance metabolic stability and modulate binding affinity. For researchers in structural biology and proteomics, it serves as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal to study protein structure, dynamics, and interactions.[1] Furthermore, its radiolabeled counterpart, 2-[¹⁸F]Fluoro-L-tyrosine, is a crucial positron emission tomography (PET) tracer for imaging protein synthesis and diagnosing tumors.[2][3][4][5]

This guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, grounded in established chemical principles and field-proven protocols. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to produce this valuable compound with high purity and stereochemical integrity.

Part 1: Strategies for Stereoselective Synthesis

The synthesis of this compound presents a significant chemical challenge: the regioselective introduction of a fluorine atom onto the aromatic ring while preserving the delicate L-stereochemistry of the amino acid backbone. Two principal strategies have emerged as the most robust: enzymatic synthesis and multi-step chemical synthesis.

The Biocatalytic Approach: Enzymatic Synthesis

The use of enzymes offers an elegant and environmentally benign route to enantiomerically pure 2-FY. The primary enzyme employed for this purpose is Tyrosine Phenol-lyase (TPL) from species such as Citrobacter freundii.[6][7]

Causality of Method Choice: TPL is highly effective because it naturally catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. By manipulating reaction conditions and providing a modified substrate, the reverse reaction can be exploited for synthesis. This approach is inherently stereoselective, producing almost exclusively the L-enantiomer, thereby obviating the need for chiral resolution steps that often plague chemical syntheses.

Mechanism of Action: The TPL-catalyzed synthesis proceeds by the condensation of 2-fluorophenol with pyruvate and an ammonia source. The pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site is crucial for activating the substrates and guiding the stereochemical outcome. This method has been successfully integrated into whole-cell systems, where E. coli is engineered to express TPL, allowing for the in-cell production of 2-FY from inexpensive starting materials.[6][8]

References

- 1. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of aza-l-tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Unique Bio-orthogonal Probe: A Technical Guide to the Discovery and History of 2-Fluoro-L-tyrosine

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-L-tyrosine (2FY), a fluorinated analog of the amino acid tyrosine. We will navigate its historical discovery, the evolution of its chemical synthesis, and its modern applications as a powerful bio-orthogonal probe in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the utility of this unique molecule. We will delve into the rationale behind its use in advanced analytical techniques such as ¹⁹F NMR for studying protein structure and dynamics, and its role as a precursor for radiolabeled imaging agents in positron emission tomography (PET).

Introduction: The Need for a Subtle Perturbation

In the intricate world of biological systems, understanding the structure, function, and dynamics of proteins is paramount. For decades, researchers have sought methods to observe these molecular machines in their native environment with minimal disruption. The ideal probe would be a silent observer, reporting on its surroundings without altering the very processes being studied. This quest led to the exploration of fluorinated amino acids, with this compound emerging as a particularly insightful, albeit historically underutilized, tool.

The substitution of a single hydrogen atom with fluorine on the aromatic ring of tyrosine offers a unique combination of properties. The fluorine atom is small, causing minimal steric perturbation to protein structure. However, its high electronegativity creates a distinct electronic environment, making the ¹⁹F nucleus a highly sensitive NMR probe. Crucially, fluorine is virtually absent in biological systems, providing a "background-free" signal for unambiguous detection. This guide will trace the path of this compound from its initial synthesis to its current role as a sophisticated tool for elucidating biological mechanisms.

Discovery and the Evolution of Synthetic Strategies

The journey of this compound is intrinsically linked to the broader development of fluorination chemistry. While early methods for creating fluorinated organic compounds were often harsh and non-specific, the demand for more precise tools in biology and medicine drove the innovation of more controlled synthetic routes.

The Dawn of Electrophilic Fluorination: A Seminal Synthesis

One of the foundational methods for the synthesis of fluorinated tyrosines, including this compound, involved the direct electrophilic fluorination of tyrosine derivatives. A key publication by Chirakal et al. in 1987 detailed the use of dilute fluorine gas to achieve this transformation.[1] This work highlighted a critical aspect of regioselectivity based on the protection state of the starting material. Fluorination of unprotected L-tyrosine predominantly yielded 3-fluoro-L-tyrosine, whereas the fluorination of a protected diacetylated ester of tyrosine led to the formation of this compound.[2] This discovery was a significant step forward, offering a direct pathway to this specific isomer.

The Balz-Schiemann Reaction: A Classic Approach

Another historical and fundamental method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction.[3] This reaction involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride.[3][4] While not the most direct route starting from tyrosine, it represents a classic and viable strategy for the synthesis of fluorinated aromatic compounds and has been adapted for the preparation of various fluorinated molecules for pharmaceutical and research applications.[4]

References

- 1. Synthesis of 2- and 3-fluorotyrosine with dilute... [experts.mcmaster.ca]

- 2. ChemInform Abstract: Synthesis of 2‐ and... [experts.mcmaster.ca]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 2-Fluoro-L-tyrosine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Catalog Number

In the landscape of non-canonical amino acids, 2-Fluoro-L-tyrosine (2-FY) emerges not merely as a catalog item but as a sophisticated tool for probing biological systems. Its strategic fluorination at the ortho-position of the phenyl ring—a seemingly subtle modification—imparts unique physicochemical properties that are leveraged in advanced biomedical research, from high-resolution protein structural analysis to clinical oncology imaging. This guide moves beyond a simple recitation of facts to provide a deeper, field-proven understanding of 2-FY's molecular characteristics, its primary applications, and the causality behind its selection in complex experimental designs.

Core Physicochemical & Structural Characteristics

The foundational attributes of this compound dictate its utility. The introduction of a fluorine atom, the most electronegative element, at the C2 position of the tyrosine ring creates a powerful yet minimally invasive probe.

Molecular Structure

The structure of this compound is that of the natural amino acid L-tyrosine, with a single hydrogen atom on the phenol ring substituted with a fluorine atom at the ortho-position relative to the side chain.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key quantitative properties of this compound are summarized below. These values are critical for experimental design, including buffer preparation, molar concentration calculations, and mass spectrometry analysis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀FNO₃ | [1][2][3] |

| Molecular Weight | 199.18 g/mol | [1][2][3] |

| CAS Number | 78709-81-6 | [2][4][5] |

| Appearance | White or pale white solid/powder | [6] |

| Storage Temperature | 2-8°C, protected from light | [4] |

Core Applications in Scientific Research

The utility of 2-FY is primarily centered on two advanced analytical techniques: Protein-Observed ¹⁹F NMR and Positron Emission Tomography (PET).

Application I: Protein-Observed ¹⁹F NMR (PrOF NMR)

Expertise & Causality: The ¹⁹F nucleus is an ideal probe for NMR spectroscopy. It has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. Crucially, fluorine is virtually absent from biological systems, meaning a ¹⁹F-labeled protein introduced into a cell or complex biological sample provides a clean, background-free NMR signal. The chemical shift of the ¹⁹F nucleus in 2-FY is exquisitely sensitive to its local microenvironment. Changes in protein conformation, ligand binding, or post-translational modifications near the incorporated 2-FY residue will induce a measurable change in the ¹⁹F chemical shift.

Incorporating 2-FY, as opposed to the more commonly studied 3-Fluoro-L-tyrosine (3-FY), offers distinct advantages. Research indicates that 2-FY can report on allosteric interactions that may be silent when using 3-FY labeling in the same protein complex.[7] Furthermore, 2-FY exhibits a reduced perturbation to the pKa of the tyrosine hydroxyl group, making it a more faithful mimic of the natural amino acid in sensitive electrostatic environments.[7]

Application II: Positron Emission Tomography (PET) Imaging

Expertise & Causality: The synthesis of 2-[¹⁸F]fluoro-L-tyrosine, a positron-emitting isotopologue, has established it as a valuable tracer for PET imaging.[8] PET is a non-invasive imaging technique that provides quantitative data on metabolic processes in vivo. The rationale for using radiolabeled amino acids like 2-[¹⁸F]fluoro-L-tyrosine stems from the elevated rate of amino acid transport and protein synthesis in malignant tumors compared to healthy tissue.[9]

Unlike [¹⁸F]FDG, the most common PET tracer which measures glucose metabolism, amino acid tracers can provide better tumor-to-background contrast in tissues with high basal glucose uptake, such as the brain.[10] 2-[¹⁸F]fluoro-L-tyrosine is actively transported into cells and is known to be incorporated into newly synthesized proteins, rendering it a potentially suitable tracer to image protein metabolism in vivo.[8] This allows for the clear delineation of tumors and the monitoring of treatment response.[11]

Methodology Spotlight: Synthesis of 2-[¹⁸F]fluoro-L-tyrosine

The following protocol is a conceptualized, step-by-step workflow for the electrophilic preparation of 2-[¹⁸F]fluoro-L-tyrosine, based on published methodologies.[8] This process must be performed in a specialized radiochemistry facility with appropriate shielding and automated synthesis modules.

Trustworthiness & Self-Validation: Each stage of this synthesis includes critical quality control (QC) steps. The final product's purity and identity are validated by High-Performance Liquid Chromatography (HPLC) to ensure that the radiochemical and enantiomeric purity are exceptionally high (>99%) before it can be considered for in vivo use.[8]

Experimental Workflow

Caption: Workflow for the synthesis of 2-[¹⁸F]fluoro-L-tyrosine.

Step-by-Step Methodology

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding a target of enriched [¹⁸O]water with protons in a medical cyclotron.

-

[¹⁸F]F₂ Gas Production: The aqueous [¹⁸F]fluoride is then converted into gaseous electrophilic [¹⁸F]F₂.

-

Precursor Preparation: A protected 2-trialkylstannyl tyrosine derivative (e.g., O,N-di-Boc-2-triethylstannyl-L-tyrosine ethyl ester) is prepared and loaded into the automated synthesis module.[8] This precursor is specifically designed for regiospecific fluoro-de-stannylation, ensuring the fluorine is attached at the desired C2 position.

-

Radiolabeling Reaction: The [¹⁸F]F₂ gas is bubbled through a solution of the precursor. The tin-carbon bond is cleaved, and the ¹⁸F atom is incorporated onto the aromatic ring.

-

Deprotection: The protecting groups (e.g., Boc and ethyl ester) are removed by heating with a strong acid, such as aqueous hydrobromic acid.[8] This step is critical to yield the final amino acid structure.

-

Purification: The crude product is purified using preparative reverse-phase HPLC to isolate 2-[¹⁸F]fluoro-L-tyrosine from unreacted precursor, byproducts, and other impurities.

-

Formulation & QC: The collected HPLC fraction is reformulated into a sterile, isotonic saline solution suitable for injection. Final quality control checks, including analytical HPLC for radiochemical and enantiomeric purity, pH measurement, and sterility testing, are performed before release.

Safety, Handling, and Storage

While not classified as hazardous under all regulations, this compound is a chemical substance for research use and should be handled with appropriate care.[4]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[4][13] After handling, wash hands thoroughly.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12] Protect from light.[4] Recommended storage temperature is typically between 2°C and 8°C.

-

Disposal: Dispose of waste according to applicable local, state, and federal regulations. Do not allow it to enter drains or surface water.[4]

Conclusion

This compound represents a convergence of synthetic chemistry and advanced biological inquiry. Its carefully designed structure provides a minimally perturbing yet highly informative probe for investigating protein dynamics via ¹⁹F NMR and metabolic activity through PET imaging. For the researcher, a comprehensive understanding of its molecular weight, structure, and the rationale behind its application is paramount to designing robust, insightful, and ultimately successful experiments.

References

- 1. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 78709-81-6 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. crude.abx.de [crude.abx.de]

- 5. pschemicals.com [pschemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. O-(2-(18F)fluoroethyl)-L-tyrosine | C11H14FNO3 | CID 9834479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

solubility of 2-Fluoro-L-tyrosine in different solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-L-tyrosine

A Foreword for the Modern Researcher

In the landscape of contemporary biochemical and pharmaceutical research, non-canonical amino acids serve as powerful tools for probing and manipulating biological systems. This compound, an analog of L-tyrosine, has emerged as a particularly valuable probe. Its incorporation into proteins allows for detailed investigation of protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy—a technique offering a unique window into molecular environments, free from the background noise of biological systems.[1] Furthermore, its radiolabeled counterpart, 2-[¹⁸F]fluoro-L-tyrosine, is a significant tracer in Positron Emission Tomography (PET) for visualizing metabolic processes like protein synthesis, especially in oncology.[1]

However, the effective application of this compound hinges on a fundamental, yet often overlooked, physicochemical property: its solubility. The ability to prepare stock solutions of known concentration, formulate it for in vivo studies, or ensure its availability during protein synthesis is paramount. This guide, prepared for the discerning researcher, scientist, and drug development professional, moves beyond simple data points. It delves into the molecular underpinnings of this compound's solubility, offers predictive insights based on established chemical principles, and provides robust experimental protocols for its empirical determination.

The Molecular Architecture: Factors Governing Solubility

The solubility of any compound is a complex interplay between its intrinsic properties and the nature of the solvent. For this compound, this is dictated by its zwitterionic character, the influence of its aromatic ring, and the unique effects of its fluorine substituent.

Chemical Structure and Physicochemical Properties

This compound is an alpha-amino acid with a molecular formula of C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol .[2][3] Its structure comprises a central chiral carbon, an amino group (-NH₂), a carboxylic acid group (-COOH), and a side chain featuring a 4-hydroxyphenyl group substituted with a fluorine atom at the second position (ortho to the hydroxyl group).

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₃ | [2][4] |

| Molecular Weight | 199.18 g/mol | [2][5] |

| Computed XLogP3 | -1.7 | [2] |

| Appearance | White solid/powder |

The computed XLogP3 value of -1.7 suggests that, despite the fluorine atom, the molecule is predominantly hydrophilic.[2]

The Decisive Role of pH and the Zwitterion

Like all amino acids, this compound can exist in different ionic states depending on the pH of the solution. It possesses at least two ionizable groups: the α-carboxylic acid and the α-amino group. The phenolic hydroxyl group is also weakly acidic.

-

In acidic solutions (low pH): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge.

-

In basic solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge.

-

At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge.

The Fluorine Factor: A Unique Influence

The introduction of a fluorine atom onto the tyrosine ring imparts profound changes that influence solubility.[][10]

-

Inductive Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density via the sigma bond framework. This inductive effect can alter the acidity of the phenolic hydroxyl group and influence intermolecular interactions.[8]

-

Hydrophobicity and the "Fluorous Effect": The interaction of fluorinated compounds with solvents is complex. While the C-F bond is highly polar, perfluorinated chains are known to be "superhydrophobic" and tend to phase-separate from both aqueous and hydrocarbon media.[8] For a single substitution, as in this compound, the effect is more nuanced. The fluorine atom can disrupt the hydration shell around the molecule and alter its interaction with polar solvents like water and non-polar solvents. Fluorination has been shown to change the solubility profiles of peptides.[10]

-

Crystal Lattice Energy: Solubility is also governed by the energy required to break the solute-solute interactions in the crystal lattice. The fluorine atom can alter intermolecular packing and hydrogen bonding in the solid state, thereby changing the lattice energy and impacting how readily the molecule dissolves.

Caption: Key factors influencing the solubility of this compound.

Solubility Profile in Common Laboratory Solvents

Precise, experimentally determined quantitative solubility data for this compound is notably scarce in peer-reviewed literature and commercial datasheets. Therefore, this section presents a consolidated overview based on available Safety Data Sheets (SDS), established principles of amino acid chemistry, and data from its parent compound, L-tyrosine.

| Solvent | Solubility | Rationale & Commentary |

| Water (Neutral pH) | Very Low / Sparingly Soluble | An SDS for this compound states that a water solubility study was deemed unnecessary because the substance is "known to be insoluble in water".[11] This should be interpreted as very low or poor solubility, not absolute insolubility. This behavior is analogous to L-tyrosine, which has a solubility of only ~0.45 mg/mL at neutral pH due to its strong crystal lattice and zwitterionic nature near its isoelectric point.[12][13] |

| Aqueous Acid (e.g., 0.1 M HCl) | High | In acidic conditions (pH < pKa of carboxyl group), the molecule becomes a positively charged cation. This salt form is significantly more soluble in water than the neutral zwitterion. This is a standard method for dissolving sparingly soluble amino acids.[14][15] |

| Aqueous Base (e.g., 0.1 M NaOH) | High | In basic conditions (pH > pKa of amino group), the molecule becomes a negatively charged anion. Similar to the acidic salt, this anionic form exhibits much greater aqueous solubility.[12][14] |

| Methanol / Ethanol | Low to Very Low | L-tyrosine's solubility decreases in ethanol-water mixtures as the concentration of ethanol increases.[16] It is expected that this compound will follow a similar trend, exhibiting low solubility in pure lower-chain alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble / High | DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular forces in the crystal lattice of many organic molecules. L-tyrosine is readily soluble in DMSO.[12][17] It is highly probable that this compound is also soluble in DMSO, making it an excellent choice for preparing concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving amino acids and peptides.[18] this compound is expected to be soluble in DMF. |

A Validated Protocol for Experimental Solubility Determination

For applications requiring precise concentrations, the empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[19][20]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pipettes

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of this compound solid to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurry for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient for amino acids.[21] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

-

To remove undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully aspirate a known volume of the clear supernatant. For added certainty, the aspirated supernatant can be passed through a syringe filter to remove any remaining fine particulates.

-

-

Quantification:

-

Accurately dilute the supernatant with an appropriate mobile phase or buffer to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility.

-

Caption: Workflow for the isothermal shake-flask solubility determination method.

Practical Recommendations for Laboratory Use

-

Preparing Concentrated Stock Solutions: For preparing high-concentration stock solutions (>10 mM), it is strongly recommended to use DMSO or a pH-adjusted aqueous solvent. To dissolve in an acidic solution, use 0.1 to 1.0 M HCl. To dissolve in a basic solution, use 0.1 to 1.0 M NaOH, adding it dropwise until the solid dissolves. These stock solutions should be stored appropriately, typically at -20°C.[22]

-

Working with Neutral Aqueous Buffers: When preparing solutions in neutral buffers (e.g., PBS for cell culture), be mindful of the very low solubility. Add the this compound solid directly to the final medium or buffer and allow sufficient time for dissolution with agitation. Do not attempt to make a concentrated aqueous stock at neutral pH and then dilute it, as this will likely result in precipitation.

-

Aiding Dissolution: Sonication and gentle warming can be used to accelerate the dissolution process. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

Alternative Delivery Strategy: For applications like cell culture media that require high concentrations of tyrosine at neutral pH, a common strategy is to use a more soluble dipeptide form.[13] While not commercially ubiquitous for this compound, custom synthesis of a dipeptide like Glycyl-2-Fluoro-L-tyrosine could be a viable strategy to overcome solubility limitations.

Conclusion

The solubility of this compound is a critical parameter that is governed by a nuanced interplay of its zwitterionic nature and the unique physicochemical effects of its ortho-fluorine substituent. While quantitative data remains sparse, a clear qualitative and predictive understanding can be established. Solubility is minimal at its isoelectric point in aqueous media and can be dramatically increased by adjusting the pH to either acidic or basic conditions. For organic solvents, polar aprotic solvents like DMSO and DMF are the most effective choices for achieving high concentrations. For researchers requiring precise data, the implementation of a standardized experimental protocol, such as the isothermal shake-flask method, is indispensable. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful and reproducible application of this powerful amino acid probe in pioneering research.

References

- 1. This compound | 78709-81-6 | Benchchem [benchchem.com]

- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 78709-81-6 | this compound - Synblock [synblock.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crude.abx.de [crude.abx.de]

- 12. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 13. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. echemi.com [echemi.com]

- 16. THE SOLUBILITIES OF THE l-DIHALOGENATED TYROSINES IN ETHANOL-WATER MIXTURES AND CERTAIN RELATED DATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. refp.cohlife.org [refp.cohlife.org]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound [echobiosystems.com]

A Technical Guide to 2-Fluoro-L-tyrosine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Fluoro-L-tyrosine, a non-canonical amino acid with significant applications in contemporary research and pharmaceutical development. We will explore its commercial availability, critical quality attributes for sourcing, and detailed methodologies for its application, particularly in protein engineering and advanced analytical techniques.

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

The substitution of a single hydrogen atom with fluorine in a molecule can dramatically alter its physicochemical properties without significantly increasing its steric bulk. This principle is powerfully exploited in the design of novel bioactive molecules and research tools. This compound (2-F-Tyr), an analog of L-tyrosine, embodies this concept, offering researchers a unique probe to investigate biological systems. The strong electronegativity of the fluorine atom at the ortho position of the phenyl ring influences the electronic environment of the aromatic side chain, providing a sensitive reporter for changes in the local milieu. This property is particularly valuable for applications such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of a natural fluorine background in most biological systems allows for highly specific and sensitive detection[1].

Commercial Sourcing of this compound: A Comparative Overview

A critical first step for any research or development project is the reliable sourcing of high-quality starting materials. Several chemical suppliers offer this compound, and the selection of a suitable vendor should be based on a thorough evaluation of their product specifications, available analytical data, and consistency of supply. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Stated Purity | Form | Storage Recommendations |

| Sigma-Aldrich | This compound | 78709-81-6 | ≥95% | White solid | 0-8 °C |

| Santa Cruz Biotechnology | 2-Fluoro-DL-tyrosine | 7656-31-7 | Not specified | Powder | Not specified |

| Echo BioSystems | This compound | 78709-81-6 | 95% | Lyophilized powder | -20°C upon receipt |

| Ambeed | This compound hydrochloride | 2097073-16-8 | Not specified | Not specified | Not specified |

| Synquest Labs | 2'-Fluoro-DL-tyrosine | 7656-31-7 | Not specified | Solid | Cool, dry, well-ventilated area |

Note: Researchers should be mindful of the stereochemistry of the product. While some suppliers offer the pure L-enantiomer, others provide the racemic DL-mixture, which may not be suitable for all biological applications. Always verify the enantiomeric purity if it is a critical parameter for your experiments.

Quality Assessment and Analytical Characterization: Ensuring Experimental Integrity

The quality of commercially supplied this compound is paramount for reproducible and reliable experimental outcomes. As a Senior Application Scientist, I advocate for a rigorous in-house validation of each new batch of this critical reagent, even when a Certificate of Analysis (CoA) is provided by the supplier.

Key Quality Control Parameters

A comprehensive quality control workflow for this compound should include the following analyses:

-

Identity Verification: Confirmation of the chemical structure.

-

Purity Assessment: Quantification of the desired compound relative to any impurities.

-

Enantiomeric Purity: Determination of the ratio of L- to D-enantiomers.

-

Residual Solvents and Water Content: Important for accurate weighing and preparation of stock solutions.

The following diagram illustrates a recommended workflow for the quality control of incoming this compound.

References

basic mechanism of 2-Fluoro-L-tyrosine incorporation into proteins

An In-Depth Technical Guide to the Basic Mechanism of 2-Fluoro-L-tyrosine Incorporation into Proteins

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering and drug development, offering a powerful tool to introduce novel chemical functionalities, probes, and post-translational modifications into proteins. Among the various ncAAs, this compound (2-F-Tyr), a structural analog of L-tyrosine, has emerged as a particularly valuable tool. Its unique electronic properties, conferred by the fluorine atom, can modulate protein stability, activity, and interactions, making it a subject of intense research.[1][2][3] This guide provides a comprehensive technical overview of the fundamental mechanism by which 2-F-Tyr is incorporated into the proteome, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the key enzymatic machinery, the biochemical steps involved, and the factors that govern the efficiency of this process, providing a solid foundation for its practical application.

Chapter 1: The Central Enzyme - Tyrosyl-tRNA Synthetase (TyrRS)

The fidelity of protein synthesis is critically dependent on the precise action of aminoacyl-tRNA synthetases (aaRSs). These enzymes are responsible for the specific attachment of amino acids to their cognate transfer RNAs (tRNAs), thereby establishing the rules of the genetic code. Tyrosyl-tRNA synthetase (TyrRS) is the enzyme at the heart of both L-tyrosine and 2-F-Tyr incorporation.

TyrRS is a class I aaRS, typically functioning as a dimer.[4] Its structure is characterized by a catalytic domain containing a Rossmann fold, which is responsible for amino acid activation, and an anticodon-binding domain that ensures the correct tRNA is selected.[4] The recognition of L-tyrosine occurs within a specific binding pocket in the catalytic domain. This recognition is highly specific, primarily mediated by hydrogen bonds between the enzyme and the hydroxyl group of the tyrosine side chain.[4]

Chapter 2: The Mechanism of 2-F-Tyr Incorporation

The incorporation of 2-F-Tyr into a growing polypeptide chain is a multi-step process that leverages the cell's natural translational machinery. The key to this process lies in the ability of TyrRS to recognize and process 2-F-Tyr as a surrogate for its natural substrate, L-tyrosine.

Step 1: Cellular Uptake

For incorporation to occur, 2-F-Tyr must first be present within the cell. Like other amino acids, it is transported across the cell membrane by various amino acid transporter systems.[5][6][7]

Step 2: Recognition and Aminoacylation by TyrRS

The structural similarity between 2-F-Tyr and L-tyrosine is the cornerstone of its incorporation. The fluorine atom at the ortho position of the phenyl ring is a relatively conservative substitution for a hydrogen atom, and the critical hydroxyl group remains available for recognition by TyrRS. The promiscuity of the TyrRS active site allows it to bind 2-F-Tyr.[8][9]

Once bound, TyrRS catalyzes a two-step aminoacylation reaction:

-

Activation: 2-F-Tyr reacts with ATP to form a high-energy intermediate, 2-F-tyrosyl-adenylate (2-F-Tyr-AMP), with the release of pyrophosphate.

-

Transfer: The activated 2-F-tyrosyl moiety is then transferred from the adenylate to the 3'-hydroxyl group of its cognate tRNA, tRNATyr, forming 2-F-Tyr-tRNATyr.

Step 3: The Absence of an Editing Mechanism

Many aaRSs possess a proofreading or editing mechanism to hydrolyze incorrectly charged tRNAs, thus maintaining the fidelity of protein synthesis.[10] However, TyrRS is a notable exception, as it lacks a significant editing function for amino acid analogs that are similar in structure to tyrosine.[8][9] This lack of editing is a critical factor that permits the efficient incorporation of 2-F-Tyr into proteins.

Step 4: Ribosomal Incorporation

The correctly charged 2-F-Tyr-tRNATyr is recognized and bound by Elongation Factor Tu (EF-Tu). This complex is then delivered to the A-site of the ribosome. Following codon-anticodon recognition, the ribosome catalyzes the formation of a peptide bond between the 2-F-tyrosyl residue and the nascent polypeptide chain. The ribosome then translocates, and the cycle continues, leading to the incorporation of 2-F-Tyr at positions encoded by tyrosine codons.

Chapter 3: Factors Influencing Incorporation Efficiency

The efficiency of 2-F-Tyr incorporation can be influenced by several factors:

-

Competition with L-Tyrosine: In systems where endogenous L-tyrosine is present, it will compete with 2-F-Tyr for binding to TyrRS.

-

Concentration of 2-F-Tyr: Higher extracellular concentrations of 2-F-Tyr can increase its intracellular pool, favoring its incorporation.

-

Tyrosine Auxotrophy: The use of host strains that are auxotrophic for tyrosine (i.e., unable to synthesize their own tyrosine) is a common strategy to maximize the incorporation of 2-F-Tyr.[11][12]

-

TyrRS Expression Levels: Overexpression of TyrRS can, in some cases, enhance the overall rate of aminoacylation and incorporation.

Chapter 4: Applications and Implications

The ability to incorporate 2-F-Tyr into proteins has a wide range of applications in both basic research and biotechnology:

-

Protein Engineering: The introduction of 2-F-Tyr can enhance the thermostability and catalytic activity of enzymes.[1][2]

-

Biophysical Probes: The fluorine atom serves as a sensitive probe for ¹⁹F-NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions.

-

Medical Imaging: Radiolabeled 2-F-Tyr (e.g., with ¹⁸F) is used as a tracer in Positron Emission Tomography (PET) to measure rates of protein synthesis in vivo, particularly in oncology.[13][14]

-

Drug Development: The unique properties of fluorinated amino acids can be exploited to design novel therapeutic proteins with improved pharmacological properties.[]

Chapter 5: Potential Cellular Effects and Toxicity

While 2-F-Tyr is a powerful tool, it is important to consider its potential effects on cellular physiology. The global substitution of tyrosine with 2-F-Tyr can potentially lead to protein misfolding or altered function, although in many cases, proteins with incorporated 2-F-Tyr retain their function. High concentrations of tyrosine and its analogs have been reported to exhibit some level of toxicity, including the potential for DNA damage.[16][17][18][19] Therefore, the optimal concentration and experimental conditions for 2-F-Tyr incorporation should be carefully determined for each specific application.

Experimental Protocols

Generalized Protocol for in vivo Incorporation of 2-F-Tyr in E. coli

-

Strain Selection: Utilize a tyrosine auxotrophic E. coli strain (e.g., JW2581 from the Keio collection).[11]

-

Culture Preparation: Grow the E. coli strain in a rich medium (e.g., LB broth) to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Media Exchange: Harvest the cells by centrifugation and wash them with a minimal medium lacking tyrosine.

-

Induction and Supplementation: Resuspend the cells in the minimal medium supplemented with all necessary nutrients, the desired concentration of 2-F-Tyr, and the inducer for the expression of the target protein (e.g., IPTG).

-

Incubation: Incubate the culture at the optimal temperature and for a sufficient duration to allow for protein expression and incorporation of 2-F-Tyr.

-

Protein Purification and Analysis: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques. Confirm the incorporation of 2-F-Tyr using methods such as mass spectrometry.

Visualizations

Chemical Structures

References

- 1. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for recognition of cognate tRNA by tyrosyl-tRNA synthetase from three kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosyl-tRNA Synthetase [aars.online]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. rsc.org [rsc.org]

- 12. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of no-carrier-added 2-[18F]fluoro-L-tyrosine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparative study on protein incorporation of L-[methyl-3H]methionine, L-[1-14C]leucine and L-2-[18F]fluorotyrosine in tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-tyrosine induces DNA damage in brain and blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Impact of 2-Fluoro-L-tyrosine: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 2-Fluoro-L-tyrosine (2-F-Tyr), a fluorinated analog of the amino acid L-tyrosine. We will delve into its core biological effects, from its metabolic fate and incorporation into proteins to its powerful applications as a molecular probe in biomedical research and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.

Introduction: The Significance of Fluorine in a Biological Context

The substitution of a single hydrogen atom with fluorine in a biological molecule can impart profound changes in its physicochemical properties without drastically altering its overall size and shape. This principle is the foundation of the utility of this compound. The high electronegativity and the ¹⁹F nucleus's favorable nuclear magnetic resonance (NMR) properties make it an invaluable tool for studying protein structure, dynamics, and interactions. Furthermore, the positron-emitting isotope ¹⁸F allows for sensitive in vivo imaging using Positron Emission Tomography (PET).

Physicochemical Properties and Comparison with L-tyrosine

To understand the biological effects of 2-F-Tyr, it is crucial to first appreciate its subtle yet significant differences from its natural counterpart, L-tyrosine.

| Property | L-tyrosine | This compound | Rationale for Significance |

| Molecular Weight | 181.19 g/mol | 199.18 g/mol | Minimal steric perturbation allows it to be a substrate for many endogenous enzymes and transporters. |

| pKa of Phenolic Hydroxyl | ~10.1 | Lowered due to the electron-withdrawing fluorine | This alteration can influence hydrogen bonding and enzymatic reactions at the active site of proteins.[1][2] |

| ¹⁹F NMR Signal | Absent | Present | Provides a sensitive and specific probe for studying molecular environments with minimal background noise.[1][2] |

| Metabolic Precursor | Catecholamines, Thyroid hormones, Melanin[3][4] | Primarily a tracer, with limited downstream metabolism. | Its relative metabolic inertness is advantageous for imaging and protein labeling studies. |

Metabolic Fate and Cellular Uptake of this compound

2-F-Tyr is recognized and transported into cells by the same amino acid transporters as L-tyrosine, particularly the L-type amino acid transporter (LAT) system, which is often overexpressed in tumor cells.[5] This enhanced transport is a key principle behind its use in cancer imaging.

Once inside the cell, the primary fate of 2-F-Tyr is its incorporation into proteins during translation. It is recognized by tyrosyl-tRNA synthetase and subsequently incorporated into the nascent polypeptide chain in place of L-tyrosine. The efficiency of this incorporation can be very high, often exceeding 95% in engineered expression systems.[6]

While L-tyrosine is a precursor for a variety of critical biomolecules, including neurotransmitters and hormones, 2-F-Tyr is generally considered to be a metabolic dead-end. This lack of significant downstream metabolism is a crucial feature for its application as a tracer, as it remains chemically intact, allowing for clear imaging and spectroscopic signals.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Site-Specific Incorporation of 2-Fluoro-L-tyrosine into Proteins in Escherichia coli

Introduction: The Power of a Single Fluorine Atom

The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, drug discovery, and materials science.[1] By expanding the genetic code, we can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications into recombinant proteins, enabling investigations and applications that are inaccessible with the canonical 20 amino acids. Among the diverse array of ncAAs, fluorinated analogs of tyrosine, such as 2-Fluoro-L-tyrosine (2FY), have garnered significant interest.[2]

The introduction of a fluorine atom, the most electronegative element, into the aromatic ring of tyrosine can subtly yet profoundly alter the electronic properties of the amino acid.[3] This modification can influence protein stability, enzyme activity, and protein-protein interactions. Furthermore, the 19F nucleus, with its 100% natural abundance and high sensitivity, serves as an excellent nuclear magnetic resonance (NMR) probe for studying protein structure and dynamics in complex biological environments with virtually no background interference.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for incorporating this compound into proteins at specific sites using an engineered Escherichia coli expression system.

Core Principle: Orthogonal Translation and Amber Suppression

The central strategy for site-specifically incorporating 2FY, or any ncAA, into a protein in E. coli is the utilization of an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[5] This pair functions independently of the host cell's endogenous translational machinery. The most established method relies on the reassignment of a stop codon, typically the amber codon (UAG), to encode the ncAA.[5][6]

Here's a breakdown of the key components and the underlying logic:

-

Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase, often derived from a different organism like Methanocaldococcus jannaschii, is engineered to specifically recognize and charge this compound.[7][8] Crucially, this engineered aaRS must not recognize any of the canonical amino acids present in the E. coli cytoplasm. This orthogonality is paramount to ensure high fidelity of incorporation.

-

Suppressor tRNA: A cognate tRNA, also orthogonal to the host system, is engineered to possess an anticodon (CUA) that recognizes the UAG amber stop codon.[9] This "suppressor" tRNA is charged with 2FY by the engineered aaRS.

-

Target Gene Modification: The gene encoding the protein of interest is mutated at the desired incorporation site to replace the codon for the native amino acid with the amber codon (TAG in the DNA sequence).

-

Competition and Incorporation: When this modified gene is expressed in E. coli also expressing the orthogonal aaRS/tRNA pair and supplemented with 2FY in the growth medium, a competition is established at the ribosome. Instead of translation termination by Release Factor 1 (RF1), the 2FY-charged suppressor tRNA recognizes the UAG codon and incorporates this compound into the growing polypeptide chain.[6][10]

The result is a full-length protein with this compound at the specified position.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key steps involved in the site-specific incorporation of this compound into a target protein in E. coli.

Caption: Workflow for this compound incorporation in E. coli.

Detailed Protocols

This section provides step-by-step protocols for the key stages of the experimental workflow. These protocols are intended as a starting point and may require optimization depending on the specific protein of interest and the chosen expression system.

Protocol 1: Plasmid Preparation and Transformation

-

Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using a standard site-directed mutagenesis protocol (e.g., QuikChange). The protein is typically cloned into a suitable E. coli expression vector (e.g., a pET series vector).

-

Plasmid Acquisition: Obtain a plasmid encoding the engineered tyrosyl-tRNA synthetase (TyrRS) and its cognate suppressor tRNA specific for this compound. A commonly used plasmid is pEVOL, which contains the genes for the orthogonal pair under the control of an arabinose-inducible promoter.[11]

-

Co-transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest and the pEVOL plasmid.

-

Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the pET vector and chloramphenicol for the pEVOL vector). Incubate overnight at 37°C.

Protocol 2: Protein Expression and this compound Incorporation

-

Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.[12]

-

Main Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the overnight starter culture to an initial OD600 of ~0.05-0.1.[11]

-

Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[12]

-

Supplementation with 2FY: Add this compound to the culture to a final concentration of 1-2 mM.[11] It is advisable to prepare a concentrated stock solution of 2FY in a suitable solvent (e.g., dilute NaOH, then neutralize with HCl) and filter-sterilize it before adding to the culture.

-

Induction:

-

Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).[11]

-

After a 30-60 minute incubation at 30°C, induce the expression of your target protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[11][12]

-

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) overnight (12-16 hours) with shaking.[12] The optimal temperature and induction time should be determined empirically for each protein.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until further processing.

Protocol 3: Protein Purification and Verification of Incorporation

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole for His-tagged proteins, and a protease inhibitor cocktail). Lyse the cells using a standard method such as sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris.

-

Purification: Purify the protein from the clarified lysate using an appropriate chromatography technique. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin is a common choice.

-

SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expression of the full-length protein. The presence of a band at the expected molecular weight is an initial indication of successful amber suppression.

-

Mass Spectrometry for Verification: The definitive confirmation of this compound incorporation is achieved through mass spectrometry (MS).[13][14]

-

Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to determine its molecular weight. The measured mass should correspond to the theoretical mass of the protein with this compound incorporated.

-

Peptide Mapping (Bottom-Up Proteomics): For more precise confirmation, the purified protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This will allow for the identification of the specific peptide containing the 2FY modification and confirmation of its location within the protein sequence.[16]

-

Data Presentation: Key Parameters and Expected Outcomes

| Parameter | Typical Value/Range | Rationale/Notes |

| This compound Concentration | 1-2 mM | Ensures sufficient availability for charging the suppressor tRNA. Higher concentrations may be toxic to the cells. |

| L-arabinose Concentration | 0.02% (w/v) | Induces the expression of the engineered aaRS and suppressor tRNA from the pEVOL plasmid.[11] |

| IPTG Concentration | 0.1-1 mM | Induces the expression of the target protein from T7 promoter-based vectors. |

| Expression Temperature | 18-30°C | Lower temperatures often improve protein solubility and folding. |

| Expression Time | 12-16 hours | Allows for sufficient accumulation of the target protein. |

| Expected Protein Yield | Variable (mg/L) | Highly dependent on the specific protein, its expression level, and the efficiency of amber suppression. Yields can range from a few to tens of milligrams per liter of culture.[8] |

Troubleshooting Common Issues

-

Low Protein Yield:

-

Cause: Inefficient amber suppression, toxicity of the ncAA or the target protein.

-

Solution: Optimize induction conditions (inducer concentrations, temperature, time). Consider using an E. coli strain with a modified genome, such as one lacking Release Factor 1, to reduce competition at the amber codon.[6]

-

-

Truncated Protein Product:

-

Cause: Termination at the amber codon is outcompeting suppression.

-